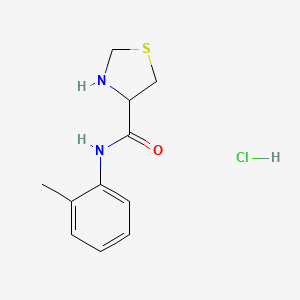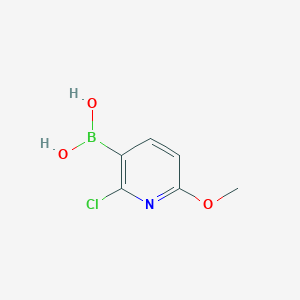
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
“N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound that contains a thiazolidine core, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The “2-methylphenyl” indicates a phenyl ring (a component of benzene) with a methyl group attached to the second carbon. The “carboxamide” refers to a functional group consisting of a carbonyl group (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylphenyl amine with a suitable thiazolidine-4-carboxylic acid or its activated derivative . The exact conditions would depend on the specific reactivity of the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques would provide information about the arrangement of atoms in the molecule and their connectivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide functional group and the aromatic ring. The amide could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antitumor Applications
Thiazolidinedione derivatives, which share structural similarities with N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, have been extensively studied for their antimicrobial and antitumor properties. These compounds exhibit a broad range of biological activities due to their novel modes of action, low cost, and ease of synthesis. The versatility of the thiazolidinedione (TZD) core allows for significant structural modifications, enhancing their potency against various clinical disorders. Notably, the integration of different structural fragments to the TZD nucleus has led to the development of lead molecules with antimicrobial and anticancer capabilities, highlighting their potential in drug discovery and development (Singh et al., 2022).
Pharmacological Importance
The thiazolidine motif, including its derivatives, has shown significant pharmacological importance. These heterocyclic compounds are found in various natural and synthetic bioactive compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of sulfur in the thiazolidine structure enhances its pharmacological properties, making it a valuable entity in medicinal chemistry. The development of thiazolidine derivatives using green synthesis and other innovative methodologies has opened new avenues for designing next-generation drug candidates with improved activity and selectivity (Sahiba et al., 2020).
Structure-Activity Relationships (SAR)
The structural modification of the thiazolidine core, particularly at the N-3 and C-5 positions, plays a crucial role in determining the biological activity of these compounds. The exploration of SAR and the impact of various substitutions on the thiazolidine nucleus have provided valuable insights into optimizing the structure for enhanced drug efficacy. This approach has led to the identification of key structural elements necessary for biological activity, facilitating the rational design of new compounds with targeted therapeutic effects (Santos et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-8-4-2-3-5-9(8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNYEZURHVEVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride | |
CAS RN |
1251923-39-3 | |
| Record name | N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)










![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)

